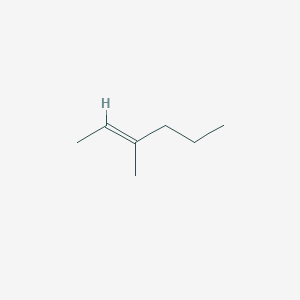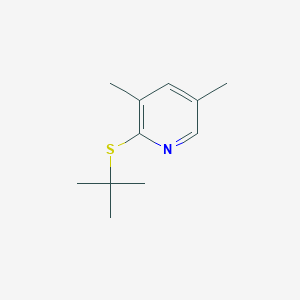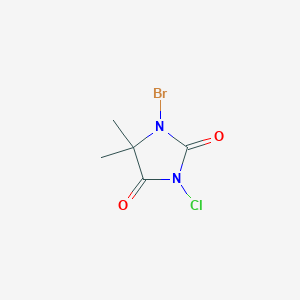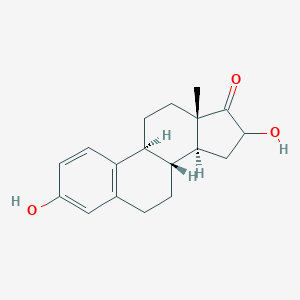
16-Hydroxyestrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxyestrone (16-OHE1) is a metabolite of estrogen that has been studied extensively due to its potential role in the development of various diseases, including breast cancer. In
Wissenschaftliche Forschungsanwendungen
Interaction with Nuclear Components
16-Hydroxyestrone, a product of estrogen 16α-hydroxylation in humans, is implicated in cell transformation. It forms stable adducts with nuclear components, notably a covalent adduct identified as 3-hydroxy-17β-(2-methoxyethylamino)estra1, 3,5(10)-trien-16-one, indicating a potential role in cellular interactions and transformations (Miyairi, Ichikawa, & Nambara, 1991).
Breast Cancer Risk Association
16α-Hydroxylated estrogen metabolites are associated with breast cancer risk. A study showed that a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone in premenopausal women was associated with a reduced risk of breast cancer, indicating its potential use as a biomarker (Muti et al., 2000).
Antitumor Agent
16α-Hydroxyestrone's role as a potential antitumor agent is highlighted, particularly in relation to breast cancer. It's noted for its involvement in estrogen metabolism, where its balance with other metabolites could be crucial in cancer development and prevention (Bradlow, Sepkovic, Telang, & Osborne, 1999).
Interaction with Estrogen Receptors
16α-Hydroxyestrone exhibits interactions with estrogen receptors (ERs) in human breast cancer cells, different from the classic estradiol-receptor mechanism. It binds covalently to the ER, which may contribute to malignant transformation in estrogen target tissues (Swaneck & Fishman, 1988).
Estrogen Metabolism in Diseases
Elevated levels of 16α-hydroxyestrone have been observed in patients with systemic lupus erythematosus and mammary carcinoma, suggesting its significant role in the pathophysiology of these conditions. This emphasizes the metabolite's broader implications beyond estrogen-related functions (Yu & Fishman, 1985).
Estrogen Physiology and Pathophysiology
16α-Hydroxyestrone's potent uterotropic activity and minimal affinity for human sex hormone-binding globulin indicate its role in hyperestrogenic responses, possibly contributing to the pathology and etiology of diseases like cirrhosis and systemic lupus erythematosus (Fishman & Martucci, 1980).
Eigenschaften
CAS-Nummer |
18186-49-7 |
|---|---|
Produktname |
16-Hydroxyestrone |
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16?,18+/m1/s1 |
InChI-Schlüssel |
WPOCIZJTELRQMF-DIQFNYNJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Synonyme |
16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



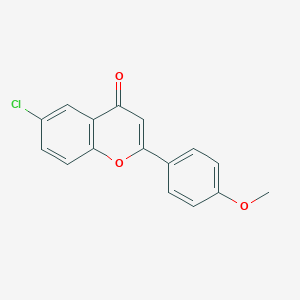
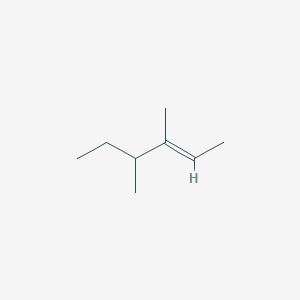
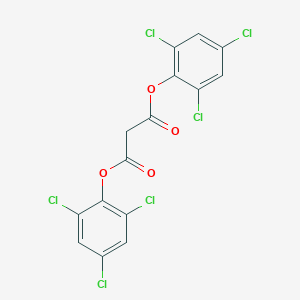
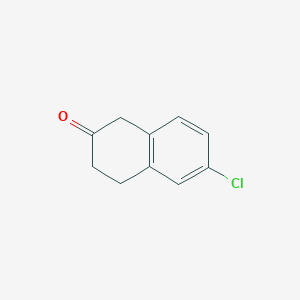
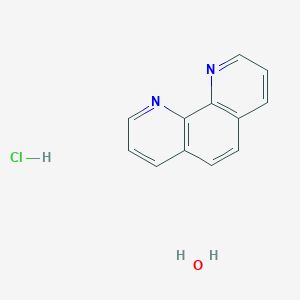
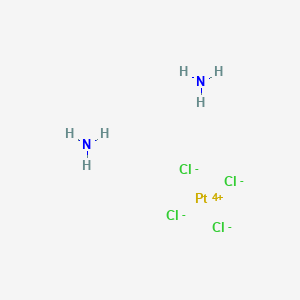
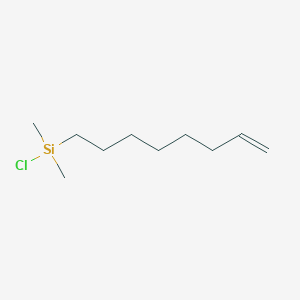
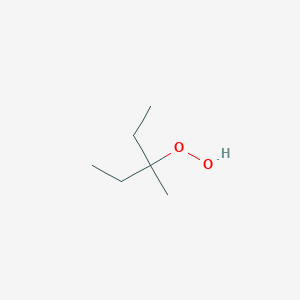
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
